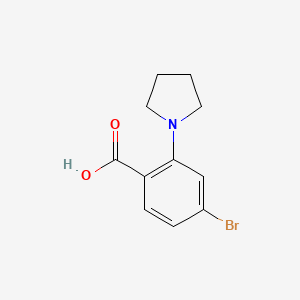

4-Bromo-2-pyrrolidinobenzoic Acid

Vue d'ensemble

Description

“4-Bromo-2-pyrrolidinobenzoic Acid” is a chemical compound with the CAS Number 1099609-12-7 . It has a molecular weight of 270.13 and its IUPAC name is 4-bromo-2-(1-pyrrolidinyl)benzoic acid . The compound is a white to yellow solid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H12BrNO2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 270.13 and its IUPAC name is 4-bromo-2-(1-pyrrolidinyl)benzoic acid .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines

Research conducted by M. Radi et al. (2013) explored the design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines, focusing on compounds active against the Bcr-Abl T315I mutant. A 4-bromo derivative was identified as having significant activity, leading to the synthesis of a series of 4-bromo derivatives with potential therapeutic applications. The study highlighted the crucial role of the bromine atom for interaction with the mutant and showed promising in vivo results on mice with a reduction in tumor volumes (Radi et al., 2013).

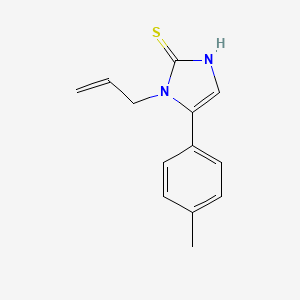

Environmental Friendly Synthesis of Highly Substituted Imidazoles

An environmentally friendly synthesis approach for highly substituted imidazoles was reported by H. Shaterian and M. Ranjbar (2011). This method utilizes Brønsted acidic ionic liquid, showcasing an efficient and reusable catalyst for the one-pot synthesis of these compounds under solvent-free conditions, indicating potential applications in green chemistry (Shaterian & Ranjbar, 2011).

Corrosion Inhibition by New Imidazo[4,5-b] Pyridine Derivatives

A. Saady et al. (2020) investigated the interfacial adsorption behavior of a new pyridine derivative as a corrosion inhibitor in acid medium. The study revealed a significant inhibition efficiency, demonstrating the potential of such compounds in protecting metals against corrosion, which is crucial for industrial applications (Saady et al., 2020).

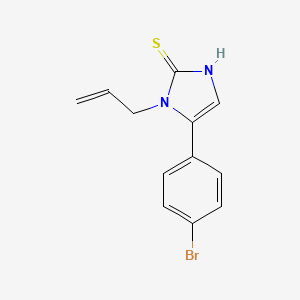

Development of Radioiodinated Phenyl-imidazo[1,2-a]pyridines for Imaging

B. Yousefi et al. (2012) developed a series of novel phenyl-imidazo[1,2-a]pyridines as imaging agents for β-amyloid plaques in Alzheimer’s disease. The study emphasized the promising properties of radioiodinated 2-(4′-bromophenyl)-6-iodoimidazo[1,2-a]pyridine for preclinical and clinical imaging, offering new avenues for Alzheimer's research (Yousefi et al., 2012).

Catalyst-free P-C Coupling Reactions in Water

The study by Erzsébet Jablonkai and G. Keglevich (2015) explored catalyst-free P–C coupling reactions of halobenzoic acids and secondary phosphine oxides under microwave irradiation in water. This method presents an efficient approach for synthesizing phosphinoylbenzoic acids, highlighting the potential for facilitating reactions in eco-friendly conditions (Jablonkai & Keglevich, 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that brominated benzoic acid derivatives often interact with various enzymes and receptors in the body .

Mode of Action

Brominated compounds are known to participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Brominated benzoic acid derivatives are often involved in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Brominated compounds are known to cause various changes at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of brominated compounds .

Propriétés

IUPAC Name |

4-bromo-2-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZPPTXFHUEWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

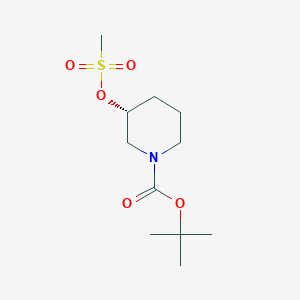

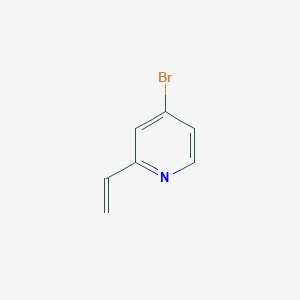

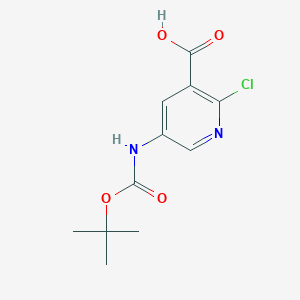

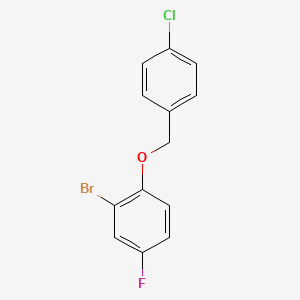

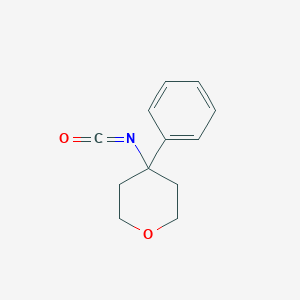

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1517677.png)

![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1517680.png)

![5-Bromobenzo[d]isoxazol-3-ylamine](/img/structure/B1517689.png)